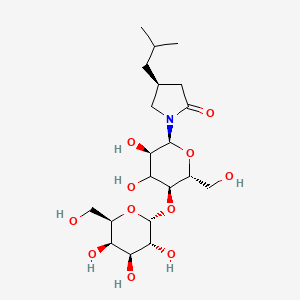
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol is a complex organic compound that features a piperidine ring, a phenyl group with a trifluoromethyl substituent, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol typically involves multi-step organic reactions. One common approach is the alkylation of 2-(hydroxymethyl)phenol with 1-(3-(4-(trifluoromethyl)phenyl)propyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects, including central nervous system activity.
Uniqueness
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol is unique due to the combination of its structural features, including the piperidine ring, phenol group, and trifluoromethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26F3NO |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-5-[3-[4-(trifluoromethyl)phenyl]propyl]phenol |
InChI |
InChI=1S/C22H26F3NO/c23-22(24,25)20-11-8-17(9-12-20)5-4-6-18-7-10-19(21(27)15-18)16-26-13-2-1-3-14-26/h7-12,15,27H,1-6,13-14,16H2 |
InChI Key |
SUCJIRXRJNEEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)CCCC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


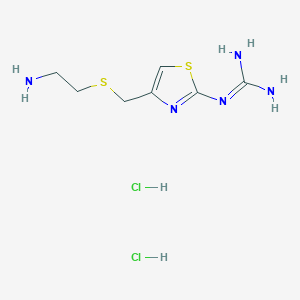
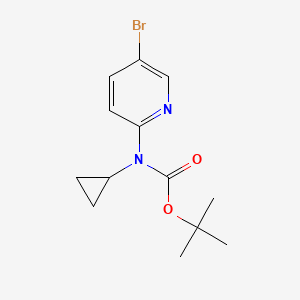
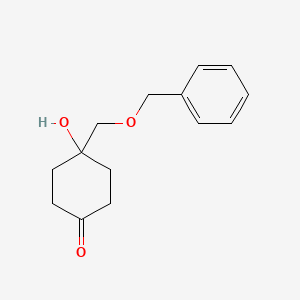
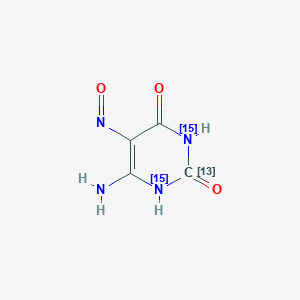

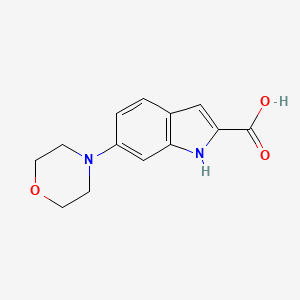
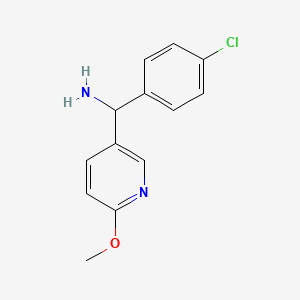
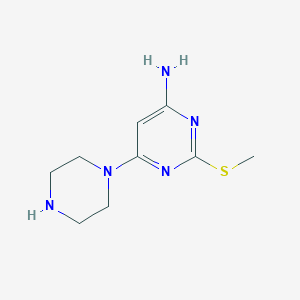
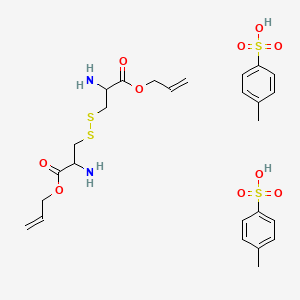
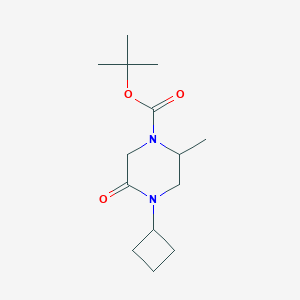


![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
